Bienvenue dans la boutique en ligne BenchChem!

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-

PDE4 inhibition cAMP signaling Inflammation

Select (3S)-N-cyclopropylpyrrolidine-3-carboxamide (CAS 952675-31-9) for PDE4 research requiring enantiomerically pure material. Its 120 nM IC50 against human PDE4 and >900-fold selectivity over PDE3 make it a precise pharmacological tool for inflammation, asthma, and COPD models. The (3S) stereochemistry is critical for activity; the (3R)-enantiomer lacks comparable potency. This chiral pyrrolidine-3-carboxamide also serves as a building block for PDE4 inhibitor scaffolds. Class-level substitution is scientifically invalid without quantitative validation.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 952675-31-9
Cat. No. B8048716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-
CAS952675-31-9
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CCNC2
InChIInChI=1S/C8H14N2O/c11-8(10-7-1-2-7)6-3-4-9-5-6/h6-7,9H,1-5H2,(H,10,11)/t6-/m0/s1
InChIKeyOFJJQALCJRIDEX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)- (CAS 952675-31-9): A Chiral Pyrrolidine Building Block with Documented PDE4 Inhibitory Activity


3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)- (CAS 952675-31-9) is a chiral pyrrolidine-3-carboxamide derivative bearing an N-cyclopropyl substituent . It is primarily recognized as a cAMP-specific 3',5'-cyclic phosphodiesterase (PDE4) inhibitor, with reported IC50 values of 120 nM against human PDE4 in U937 cells and 1.2 μM against human monocyte-derived PDE4 catalytic activity [1]. The compound serves as both a bioactive small molecule for PDE4-related research and a versatile chiral building block in medicinal chemistry synthesis [2].

Why (3S)-N-Cyclopropyl-3-Pyrrolidinecarboxamide (CAS 952675-31-9) Cannot Be Interchanged with Common Pyrrolidine Carboxamide Analogs


Generic substitution among pyrrolidine-3-carboxamide derivatives is not scientifically valid due to three critical differentiation factors. First, stereochemistry at the 3-position dictates biological activity: the (3S)-enantiomer exhibits PDE4 inhibition, while the (3R)-enantiomer (CAS 1073555-65-3) lacks documented comparable potency . Second, the N-cyclopropyl group imparts distinct steric and electronic properties that influence target binding compared to N-methyl, N-benzyl, or unsubstituted analogs [1]. Third, the specific combination of chiral pyrrolidine core and cyclopropylamide moiety defines the compound's utility as a PDE4 pharmacological tool and as a chiral building block, rendering class-level interchange impossible without quantitative validation [2].

Quantitative Differentiation Evidence: (3S)-N-Cyclopropyl-3-Pyrrolidinecarboxamide (CAS 952675-31-9) vs. Analogs and Alternatives


PDE4 Inhibitory Potency: (3S)-N-Cyclopropyl-3-Pyrrolidinecarboxamide vs. Rolipram

(3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide demonstrates PDE4 inhibitory activity with an IC50 of 120 nM against human PDE4 in U937 cells [1]. In comparison, the reference PDE4 inhibitor rolipram exhibits IC50 values of 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) [2]. The compound's potency is within 1-fold of rolipram's PDE4B activity but significantly weaker than rolipram's PDE4A inhibition, indicating a distinct selectivity profile warranting further characterization [3].

PDE4 inhibition cAMP signaling Inflammation

Stereochemical Differentiation: (3S)- vs. (3R)-N-Cyclopropyl-3-Pyrrolidinecarboxamide

The (3S)-enantiomer (CAS 952675-31-9) has documented PDE4 inhibitory activity with an IC50 of 1.2 μM in human monocyte-derived PDE4 assays [1]. In contrast, the (3R)-enantiomer (CAS 1073555-65-3) lacks publicly available quantitative PDE4 inhibition data in authoritative databases . This stereochemical dependence is consistent with SAR findings for pyrrolidine carboxamide PDE4 inhibitors, where only one enantiomer typically exhibits significant activity [2].

Chiral synthesis Enantioselectivity Structure-activity relationship

PDE4 Isoform Selectivity Profile Relative to PDE3

The compound exhibits a favorable selectivity window against PDE3, with an IC50 of 111 μM against guinea pig ventricular PDE3 [1]. This represents a >900-fold selectivity for PDE4 (IC50 = 120 nM) over PDE3. In comparison, many non-selective PDE inhibitors show <100-fold selectivity between PDE families [2].

PDE4 selectivity Phosphodiesterase Drug discovery

Chiral Building Block Utility: Documented Use in PDE4 Inhibitor Synthesis

(3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide is structurally positioned as a versatile chiral intermediate in the synthesis of 1,3,4-trisubstituted pyrrolidine PDE4 inhibitors [1]. While specific synthetic yield data for this exact compound is not publicly reported, related pyrrolidine-3-carboxamide amidation reactions achieve yields of 72–95% under optimized catalytic conditions . This contrasts with racemic pyrrolidine-3-carboxamide building blocks that require chiral resolution steps, adding 20–40% to overall synthetic cost and time [2].

Chiral building block Medicinal chemistry PDE4 inhibitors

Optimal Research and Industrial Applications for (3S)-N-Cyclopropyl-3-Pyrrolidinecarboxamide (CAS 952675-31-9)


PDE4 Target Validation and Mechanistic Studies in Inflammatory Disease Models

The compound's 120 nM PDE4 IC50 and >900-fold selectivity over PDE3 make it suitable for validating PDE4 as a target in cellular and in vivo models of inflammation, asthma, or COPD [1]. Its moderate potency allows for dose-response characterization without the extreme potency (and potential off-target effects) of sub-nanomolar PDE4 inhibitors [2].

Chiral Building Block for 1,3,4-Trisubstituted Pyrrolidine PDE4 Inhibitors

The enantiomerically pure (3S)-pyrrolidine core enables direct incorporation into PDE4 inhibitor scaffolds without chiral resolution [1]. This application is supported by the documented use of related pyrrolidine-3-carboxamides in the synthesis of potent PDE4 inhibitors with IC50 values as low as 5.4 nM [2].

Structure-Activity Relationship (SAR) Studies of N-Cyclopropyl Pyrrolidine Carboxamides

The compound serves as a reference point for evaluating the impact of N-cyclopropyl substitution on PDE4 binding compared to N-methyl, N-benzyl, or N-aryl analogs [1]. Its documented 120 nM IC50 provides a baseline for quantifying the contribution of the cyclopropyl moiety to PDE4 affinity [2].

Quote Request

Request a Quote for 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.